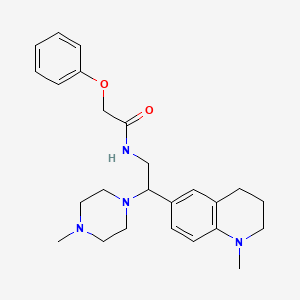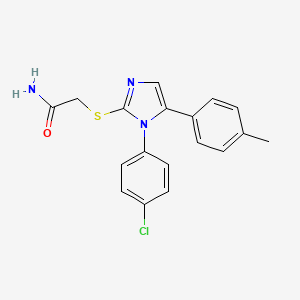
1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2260937-40-2. It has a molecular weight of 213.7 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride” is 1S/C9H17F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h7-8H,2-6,12H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride” is a powder with a molecular weight of 213.7 . It is typically stored at 4 degrees Celsius .科学的研究の応用
Sorbent Development for PFAS Removal
Recent research highlights the development of amine-containing sorbents for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. These sorbents leverage the chemical properties of amines for effective PFAS control in municipal water and wastewater treatments. The effectiveness of these amines, potentially including structures similar to 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride, is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. Designing next-generation sorbents considers these factors for improved PFAS removal efficiency (Ateia et al., 2019).
Environmental Behavior and Adsorption Mechanisms
Research on the adsorption behavior of Perfluorinated Compounds (PFCs) on various adsorbents, including those with amine groups, provides insights into effective strategies for PFC removal from aquatic environments. Amines, due to their high adsorption capacity for PFCs, are critical in the design of adsorbents. The formation of micelles/hemi-micelles on adsorbents and the role of hydrophobic interactions in PFC adsorption emphasize the importance of chemical interactions facilitated by amine functionalities (Du et al., 2014).
Antimicrobial Applications
Chitosan, a biopolymer with primary amino groups, has shown significant antimicrobial potential. While not directly related to 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride, the understanding of how amino groups contribute to antimicrobial activity in polymers like chitosan can provide a foundation for exploring similar applications for amine-functionalized compounds in pharmaceutical and food formulations (Raafat & Sahl, 2009).
Volatile Organic Compounds (VOCs) Analysis in Health Diagnostics
The study of volatile organic compounds (VOCs) in diagnosing and monitoring conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) suggests a potential research area for amine compounds. Specific VOCs, such as propan-1-ol, have been identified as biomarkers, indicating the role of organic compounds in non-invasive diagnostic techniques. This opens avenues for research into the diagnostic applications of various organic compounds, including amines (Van Malderen et al., 2020).
Environmental Safety and Novel Alternatives
Exploration of novel fluorinated alternatives to traditional Per- and Polyfluoroalkyl substances (PFASs) has raised concerns about their environmental safety and efficacy as replacements. Research into the behavior, fate, and toxicological impacts of these alternatives, which may include compounds structurally related to 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride, is crucial for assessing their viability and potential environmental risks (Wang et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h7-8H,2-6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGYVYCDTABZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)
![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)

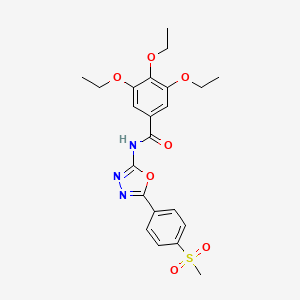
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2590598.png)
![2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2590599.png)
![8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2590601.png)
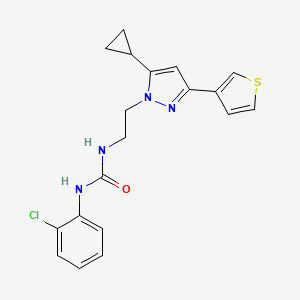
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590603.png)
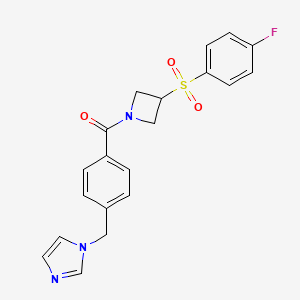
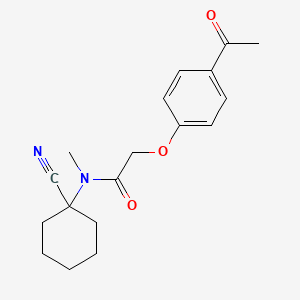
![N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2590610.png)
